[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane
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Overview
Description
[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound with the molecular formula C15H22OSSi. This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 3-methylsulfanyl-phenyl group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-methylsulfanyl-phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The propargylic ether moiety can participate in various chemical reactions, including cycloaddition and cross-coupling reactions, which are crucial in the synthesis of biologically active molecules.
Comparison with Similar Compounds
- [1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-dimethyl-silane
- [1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-ethyl-silane
Uniqueness: The presence of the trimethylsilyl group in [1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane imparts unique properties such as increased stability and reactivity in certain chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C15H22OSSi |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
trimethyl-[2-methyl-4-(3-methylsulfanylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C15H22OSSi/c1-15(2,16-18(4,5)6)11-10-13-8-7-9-14(12-13)17-3/h7-9,12H,1-6H3 |
InChI Key |
NWFZRSBBZUUHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)SC)O[Si](C)(C)C |
Origin of Product |
United States |
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